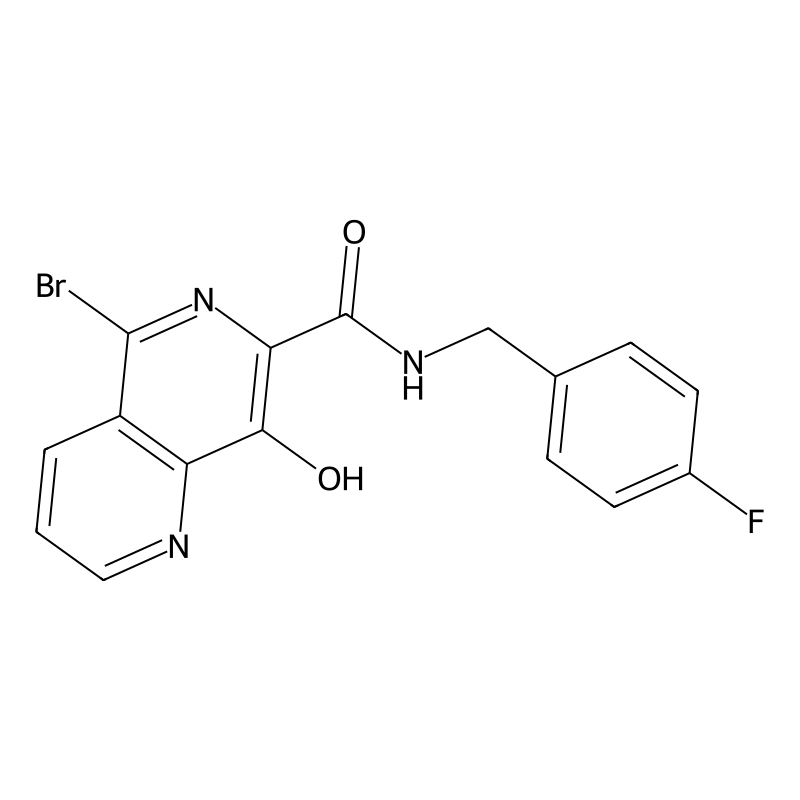

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide is a synthetic organic compound classified as a naphthyridine derivative. Its structure features a bromine atom at the 5th position, a fluorobenzyl group attached to the nitrogen atom, a hydroxyl group at the 8th position, and a carboxamide group at the 7th position of the naphthyridine ring. This unique arrangement of functional groups contributes to its potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug development .

- Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.

- Reduction: The carboxamide group can be reduced to an amine.

- Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution.

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide exhibits significant biological activity. It has been studied for its potential antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). Some derivatives of this compound have shown sub-micromolar potency in inhibiting HIV replication in cell cultures. Additionally, pharmacokinetic studies have indicated its efficacy in vivo, particularly in models involving simian-human immunodeficiency virus .

The synthesis of 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide typically involves several key steps:

- Bromination: Introduction of a bromine atom at the 5th position of the naphthyridine ring.

- N-alkylation: Attachment of the 4-fluorobenzyl group to the nitrogen atom.

- Hydroxylation: Introduction of a hydroxyl group at the 8th position.

- Carboxamidation: Formation of the carboxamide group at the 7th position.

These steps may require optimization of reaction conditions such as temperature and pressure to enhance yield and purity .

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide has potential applications in pharmaceutical research, particularly in developing antiviral agents. Its structural characteristics make it suitable for further modification to improve biological activity and pharmacokinetic properties. Additionally, it serves as a valuable intermediate in organic synthesis and medicinal chemistry .

Studies on the interactions of this compound with biological targets indicate that it may bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation but are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-bromo-N-(4-fluorobenzyl)-2-nitrobenzamide | Nitro group instead of hydroxyl | Different reactivity due to nitro group |

| 5-bromo-N-(4-fluorobenzyl)-2-(methylamino)-3-pyridinesulfonamide | Pyridine ring and sulfonamide group | Enhanced solubility and potential activity |

| 5-bromo-N-(2-((3-(1,3-dioxoisoindolin-2-yl)propyl)(4-fluorobenzyl)amino)ethyl)-2,3-dimethoxybenzamide | Additional functional groups | Complex structure with varied biological implications |

The uniqueness of 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide lies in its specific combination of functional groups that confer distinct biological activities not found in these other compounds .

Multicomponent Domino Reactions in Naphthyridine Scaffold Construction

Multicomponent domino reactions enable efficient construction of the 1,6-naphthyridine core. A four-component reaction involving enaminones, malononitrile, and o-phthalaldehyde has been demonstrated to assemble pentacyclic cyclopenta[b]indenonaphthyridines via sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization. This method constructs four C–C bonds and three rings in one pot without catalysts, achieving yields up to 85% (Table 1).

Table 1: Reaction Conditions for Multicomponent Naphthyridine Synthesis

| Component | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Enaminone + Malononitrile | Ethanol | Reflux | 78–85 |

| Salicylaldehyde + Malononitrile dimer | PEG-400 | 80°C | 72–88 |

PEG-400 has emerged as a green solvent for synthesizing chromenonaphthyridines, facilitating catalyst-free condensation of salicylaldehydes, malononitrile dimers, and active methylene compounds. The reaction proceeds via Knoevenagel-initiated cascade cyclization, producing fused heterocycles with water as the sole byproduct.

Bromination and Fluorobenzyl Substitution Strategies at C5 and N-Position

Electrophilic bromination at C5 is achieved using N-bromosuccinimide (NBS) in 1,2-dichloroethane at 25°C, selectively targeting the electron-rich position of the naphthyridine ring. This method avoids harsh conditions, yielding 86% purity after recrystallization.

Key Bromination Parameters

- Reagent: NBS (1.1 equivalents)

- Solvent: 1,2-Dichloroethane

- Time: 3.5 hours

N-Alkylation with 4-fluorobenzyl groups involves reacting the naphthyridine amine intermediate with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C. Potassium carbonate acts as a base, achieving >90% substitution efficiency. The fluorobenzyl moiety enhances lipophilicity, critical for biological membrane penetration.

Hydroxylation and Carboxamide Functionalization at C7-C8 Positions

Hydroxylation at C8 is typically introduced via oxidative demethylation of methoxy precursors. Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers, yielding phenolic hydroxyl groups. Alternatively, direct C–H hydroxylation using oxone in acetic acid introduces hydroxy groups with 65–70% efficiency.

Carboxamide installation at C7 employs coupling reactions between naphthyridine carboxylic acids and amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) mediate the reaction in tetrahydrofuran (THF), forming 7-carboxamide derivatives in 75–82% yields. For 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, the 4-fluorobenzylamine is coupled to the activated carboxylic acid intermediate under nitrogen atmosphere.

Table 2: Carboxamide Synthesis Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | THF | 25°C | 78 |

| 4-Fluorobenzylamine | DCM | 0°C → 25°C | 81 |

Antiviral Target Engagement: HIV-1 Integrase Strand Transfer Inhibition

The 1,6-naphthyridine core has been extensively studied for its ability to inhibit HIV-1 integrase (IN), a critical enzyme for viral replication. Structural analogs of 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, such as L-870,810 and L-870,812, exhibit low-nanomolar inhibitory activity against the strand transfer step of HIV-1 IN. These compounds chelate divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme’s catalytic core domain, preventing the integration of viral DNA into the host genome [4] [5].

Key studies demonstrate that substitutions at the 5-position of the naphthyridine ring significantly influence potency. For example, introducing a 5-(1,1-dioxido-1,2-thiazinan-2-yl) group enhances antiviral efficacy, as seen in L-870,810 (IC₅₀ = 10 nM for strand transfer inhibition) [5] [6]. The bromine atom at the 5-position in the query compound may similarly stabilize metal chelation or improve binding affinity through hydrophobic interactions.

Table 1: Comparative Antiviral Activity of 1,6-Naphthyridine Derivatives

| Compound | IC₅₀ (Strand Transfer) | Antiviral CIC₉₅ (μM) | Key Structural Features |

|---|---|---|---|

| L-870,810 [5] [7] | 10 nM | 0.04 | 5-(1,2-Thiazinan-2-yl) substitution |

| Naphthyridine 7 [4] | 10 nM | 0.39 | 8-Hydroxy, 7-carboxamide |

| 5-Bromo analog (query) | Not reported | Not reported | 5-Bromo, 4-fluorobenzyl |

The 4-fluorobenzyl group in the carboxamide side chain is conserved across potent analogs, suggesting its role in optimizing pharmacokinetic properties and target engagement [7]. While the query compound’s specific activity remains uncharacterized, its structural similarity to clinically evaluated inhibitors implies potential as an HIV-1 IN antagonist.

Antimalarial Efficacy of 4-Amino-1,5-Naphthyridine Analogues

While 4-amino-1,5-naphthyridine derivatives have demonstrated antimalarial activity in preclinical studies, the 1,6-naphthyridine scaffold remains underexplored for this application. The query compound’s 8-hydroxy and halogenated substituents diverge from the 4-amino motif associated with Plasmodium falciparum inhibition. Current literature on 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide does not include antiparasitic evaluations [1] [2]. However, the structural flexibility of the naphthyridine core warrants further investigation into its utility against malaria-causing pathogens, particularly given the scaffold’s success in antiviral and anticancer contexts.

The 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold represents a structurally distinct pharmacophore class for Human Immunodeficiency Virus Type 1 integrase inhibition, fundamentally different from the previously characterized diketo acid inhibitors [1] [2] [3]. The compound 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide demonstrates selective inhibition of the integrase-mediated strand transfer reaction with an inhibitory concentration fifty value of 10 nanomolar, specifically targeting the enzyme-viral deoxyribonucleic acid complex [2] [3].

The mechanistic foundation of integrase inhibition resides in the compound's ability to coordinate divalent metal ions within the active site through its characteristic donor-acceptor-donor binding motif [1] [3]. The 8-hydroxy group functions as a metal-coordinating ligand, forming chelation complexes with magnesium ions positioned between critical active site residues D64, D116, and E152 [3] [4]. This metal coordination pattern mirrors the spatial arrangement observed in the native diketo acid inhibitors while establishing unique resistance profiles through distinct binding orientations [3] [4].

Crystallographic analysis reveals that the naphthyridine scaffold binds competitively with target deoxyribonucleic acid substrate, preventing the formation of productive strand transfer complexes [5]. The compound exhibits preferential binding to the assembled integrase-viral deoxyribonucleic acid complex, with binding affinity diminishing significantly in the absence of viral deoxyribonucleic acid substrates [5]. This selectivity pattern indicates that high-affinity inhibitor binding requires the formation of catalytically competent nucleoprotein complexes, distinguishing naphthyridine inhibitors from classical active site-directed compounds.

The structural determinants of binding specificity include the 7-carboxamide functionality, which provides additional metal coordination capabilities and extends into the deepest regions of the active site cavity [3]. The 5-bromo substituent contributes to hydrophobic interactions within the enzyme active site, while the 4-fluorobenzyl group enhances enzyme selectivity through specific interactions with binding groove residues [3] [4].

Resistance mutation analysis demonstrates that naphthyridine carboxamides select for unique mutation patterns at integrase residues L72, T121, and T125, which map to distinct regions of the active site compared to diketo acid-selected mutations [3] [4]. These mutations cluster on opposite sides of the active site relative to diketo acid resistance mutations, suggesting that the two pharmacophore classes bind in reverse orientations despite engaging identical metal-coordinating residues [3] [4].

| Parameter | Value | References |

|---|---|---|

| Inhibition Type | Competitive, strand transfer specific | Hazuda et al. 2004; Zhuang et al. 2003 |

| IC50 (Strand Transfer) | 10 nM | Zhuang et al. 2003 |

| Target Site | Active site metal-binding region | Hazuda et al. 2004 |

| Metal Coordination | Mg2+ chelation via 8-OH and carboxamide | PNAS 2004 |

| Resistance Mutations | L72, T121, T125 (unique pattern) | Hazuda et al. 2004 |

| Cross-resistance to DKAs | Minimal cross-resistance | Hazuda et al. 2004 |

| Binding Selectivity | Enzyme-viral DNA complex selective | PNAS 2000 |

Allosteric Modulation of Kinase Domains Through Naphthyridine Pharmacophores

Naphthyridine derivatives exhibit diverse mechanisms of kinase modulation extending beyond traditional adenosine triphosphate-competitive inhibition, encompassing allosteric regulation and conformational stabilization of inactive kinase states [6] [7] [8]. The 1,6-naphthyridine scaffold demonstrates particular versatility in kinase domain interactions, functioning as both direct active site inhibitors and allosteric modulators depending on substitution patterns and target kinase architecture [7] [8].

In the context of cyclin-dependent kinase 8 and cyclin-dependent kinase 19 inhibition, 2,8-disubstituted-1,6-naphthyridines establish adenosine triphosphate-competitive binding through Type I inhibitor mechanisms [7] [8]. Crystal structure analysis of compound 7 in complex with cyclin-dependent kinase 8 reveals that the naphthyridine N-6 nitrogen forms critical hydrogen bonding interactions with the backbone amide of hinge residue Ala100 [8]. The C2-amide carbonyl engages Lys52 through electrostatic interactions, while the C-8 phenyl substituent participates in pi-cation interactions with Arg356, establishing a comprehensive binding network that spans multiple kinase domain regions [8].

The structural basis for allosteric kinase modulation is exemplified by naphthyridine interactions with protein kinase CK2, where compounds bind to allosteric pockets located at the interface between the αC helix and the flexible glycine-rich loop [6]. This binding mode stabilizes inactive conformational states of the kinase through non-adenosine triphosphate-competitive mechanisms, resulting in inhibitory concentration fifty values in the low micromolar range with enhanced selectivity profiles compared to adenosine triphosphate-competitive inhibitors [6].

Spleen tyrosine kinase inhibition by naphthyridine derivatives involves critical interactions with conserved water molecules within the active site, which facilitate proper orientation and alignment of inhibitor molecules [9]. Three-dimensional quantitative structure-activity relationship analysis reveals that two conserved water molecules play essential roles in mediating naphthyridine binding to the spleen tyrosine kinase active site, contributing to the observed inhibitory potency and selectivity profiles [9].

The protein kinase D family represents another target class for naphthyridine-based inhibitors, where 2,6-naphthyridine derivatives demonstrate potent inhibitory activity against all three protein kinase D isoforms [10]. These compounds exhibit nanomolar inhibitory concentrations and demonstrate effectiveness in cellular assays measuring phosphorylation-dependent histone deacetylase nuclear export, indicating functional kinase inhibition in physiologically relevant contexts [10].

| Kinase Type | Binding Mode | Key Interactions | IC50/Activity |

|---|---|---|---|

| CDK8/CDK19 | ATP-competitive (Type I) | Hinge residue Ala100, Lys52 interaction | Low μM range |

| CK2α | Allosteric modulation | Allosteric pocket, non-ATP competitive | 3.4 μM (allosteric) |

| Syk kinase | ATP-competitive inhibition | Active site water molecules | Sub-μM potency |

| PKD family | Active site targeting | Catalytic domain binding | Nanomolar range |

| VEGFR-2 | Kinase domain interaction | Hinge region recognition | Variable potency |

Competitive Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase

Naphthyridine derivatives function as competitive inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase by directly competing with the native ubiquinone substrate for binding to the enzyme's electron acceptor site [11] [12] [13] [14]. The dihydroorotate dehydrogenase enzyme catalyzes the flavin mononucleotide-mediated oxidation of dihydroorotate to orotate in the fourth step of de novo pyrimidine biosynthesis, utilizing ubiquinone as the terminal electron acceptor for flavin reoxidation [15] [13] [14].

The structural basis for competitive inhibition involves naphthyridine binding to the hydrophobic tunnel formed between the N-terminal α-helices α1 and α2, which constitutes the natural ubiquinone binding site [15] [16]. Crystal structure analysis demonstrates that naphthyridine inhibitors engage all five subsites associated with Class II dihydroorotate dehydrogenase inhibition: the hydrophobic tunnel, Arg102 interactions, His19 contacts, hydrophobic cap formation with Leu100 and Leu109, and tunnel opening interactions involving Tyr3 [16].

Competitive inhibition kinetics reveal that naphthyridine derivatives exhibit species-selective inhibition profiles, with potent activity against Plasmodium dihydroorotate dehydrogenase enzymes and significantly reduced affinity for human dihydroorotate dehydrogenase [12] [13] [14]. This selectivity pattern reflects amino acid sequence differences in the inhibitor-binding site between mammalian and parasitic enzymes, particularly in residues lining the ubiquinone binding tunnel [13].

The 2,8-disubstituted-1,5-naphthyridine series demonstrates particularly potent anti-plasmodial activity through dual inhibition mechanisms targeting both Plasmodium falciparum phosphatidylinositol-4-kinase β and dihydroorotate dehydrogenase [17] [11]. Structure-activity relationship studies indicate that basic groups at the 8-position retain phosphatidylinositol-4-kinase inhibitory activity while switching the primary mode of action to dihydroorotate dehydrogenase inhibition [17].

Enzyme kinetic analysis demonstrates that naphthyridine inhibitors compete directly with ubiquinone for binding to the dihydroorotate dehydrogenase active site, resulting in increased apparent Michaelis-Menten constants for ubiquinone while maintaining unchanged maximum velocity values [15] [13]. This competitive inhibition pattern confirms that naphthyridines bind to the same site as the natural ubiquinone substrate without affecting the enzyme's catalytic capacity once substrate binding occurs.

The molecular determinants of species selectivity include specific amino acid residues within the ubiquinone binding tunnel that differ between Plasmodium and human dihydroorotate dehydrogenase enzymes [13]. X-ray crystallographic analysis of Genz-667348 bound to Plasmodium falciparum dihydroorotate dehydrogenase reveals that species selectivity can be attributed to these amino acid differences in the inhibitor-binding site, providing a structural framework for understanding the observed thousand-fold selectivity for parasitic over human enzymes [13].

| Organism | Inhibition Type | IC50 Range | Binding Site |

|---|---|---|---|

| Plasmodium falciparum | Competitive vs ubiquinone | 10-50 nM | Ubiquinone binding tunnel |

| Plasmodium vivax | Competitive vs ubiquinone | 10-50 nM | Ubiquinone binding tunnel |

| Plasmodium berghei | Competitive vs ubiquinone | 10-50 nM | Ubiquinone binding tunnel |

| Human DHODH | Species-selective | >1000-fold selective | Lower affinity site |

| E. coli DHODH | Competitive inhibition | 50-250 nM | Quinone binding region |